Sanglifehrin A
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Overview
Description
Sanglifehrin A is a polyketide natural product known for its potent inhibition of cyclophilins and its immunosuppressive activity . It was first isolated and characterized from the fermentation of Streptomyces species A92-308110 by JJ Sanglier and T Fehr in 1999 . This compound has a unique chemical structure that distinguishes it from other immunosuppressive agents such as cyclosporin A .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanglifehrin A is produced through a complex biosynthetic pathway involving a modular type I polyketide synthase and a non-ribosomal peptide synthetase . The biosynthesis incorporates phenylalanine, which is later converted by a hydroxylase to meta-tyrosine . The detailed synthetic routes and reaction conditions for laboratory synthesis are intricate and involve multiple steps of organic synthesis, including cyclization and hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces species under controlled conditions to optimize yield and purity . The fermentation process is followed by extraction and purification steps to isolate the compound in its active form .
Chemical Reactions Analysis
Types of Reactions: Sanglifehrin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel analogs.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
Sanglifehrin A has a wide range of scientific research applications, including:
Mechanism of Action
Sanglifehrin A exerts its effects by binding to cyclophilin A, inhibiting its peptidyl-prolyl isomerase activity . Unlike cyclosporin A, this compound does not affect the phosphatase activity of calcineurin . Instead, it blocks IL-2-dependent proliferation and cytokine production of T cells, resembling the action of rapamycin . This unique mechanism of action makes this compound a valuable tool for studying T cell activation and immune response .
Comparison with Similar Compounds
Cyclosporin A: Both compounds bind to cyclophilin A, but Sanglifehrin A has a distinct chemical structure and mechanism of action.
FK506 (Tacrolimus): FK506 binds to FK506 binding protein, whereas this compound binds to cyclophilin A.
Uniqueness: this compound’s unique chemical structure and its ability to inhibit cyclophilin A without affecting calcineurin activity set it apart from other immunosuppressive agents . This distinct mechanism of action provides new insights into immune regulation and potential therapeutic applications .
Properties
Molecular Formula |
C60H91N5O13 |
---|---|
Molecular Weight |
1090.4 g/mol |
IUPAC Name |
(3S,6S,9R,10R,11S,12S,13E,15E,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone |
InChI |
InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13+,25-16+,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1 |
InChI Key |
ONJZYZYZIKTIEG-CFBQITSMSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
SMILES |
CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
Canonical SMILES |
CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
Synonyms |
sanglifehrin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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